
N-(1-adamantylmethyl)-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-2-quinolinecarboxamide, also known as AQB-565, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of adamantyl derivatives and has been studied for its antiviral and antibacterial properties. In
Scientific Research Applications
N-(1-adamantylmethyl)-2-quinolinecarboxamide has been studied for its potential antiviral and antibacterial properties. Research has shown that this compound is effective against a range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. This compound has also been shown to be effective against several bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus.
Mechanism of Action
N-(1-adamantylmethyl)-2-quinolinecarboxamide works by inhibiting the activity of viral and bacterial enzymes that are essential for their replication and survival. Specifically, this compound inhibits the activity of the viral RNA polymerase, which is required for viral replication, and the bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its antiviral and antibacterial properties, this compound has been shown to have immunomodulatory effects. Specifically, this compound has been shown to stimulate the production of cytokines, which are important for the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantylmethyl)-2-quinolinecarboxamide is its broad-spectrum activity against viruses and bacteria. This makes it a promising candidate for the development of new antiviral and antibacterial drugs. However, one limitation of this compound is its relatively low potency compared to other antiviral and antibacterial drugs. This may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-(1-adamantylmethyl)-2-quinolinecarboxamide. One area of research is the development of more potent analogs of this compound. Another area of research is the investigation of the immunomodulatory effects of this compound and its potential use as an adjuvant in vaccines. Additionally, the potential use of this compound in the treatment of other viral and bacterial infections, such as COVID-19, should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated.
Synthesis Methods
The synthesis of N-(1-adamantylmethyl)-2-quinolinecarboxamide involves the reaction of 1-adamantylmethylamine with 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base and results in the formation of a white crystalline solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
N-(1-adamantylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20(19-6-5-17-3-1-2-4-18(17)23-19)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWBTKXEHVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)
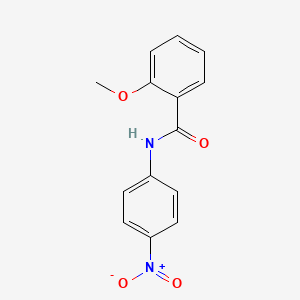
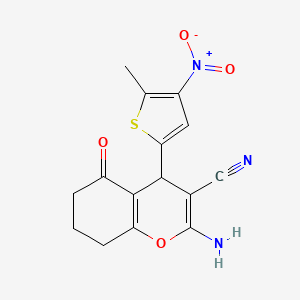
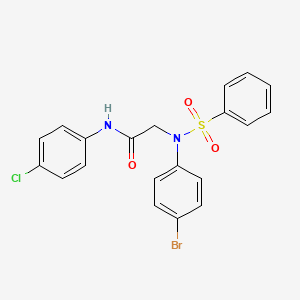
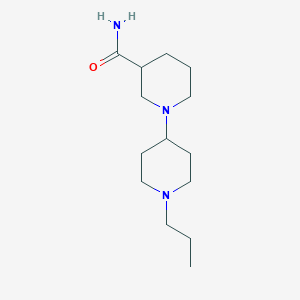
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
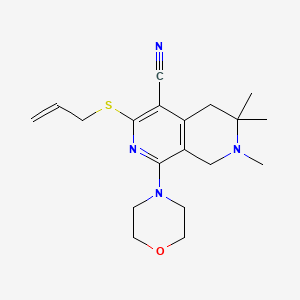
![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
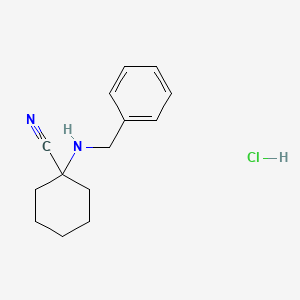
![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)